molecular formula C24H31BrN2O4 B11546403 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11546403
M. Wt: 491.4 g/mol
InChI Key: WFUDDADWSCHLLK-LGJNPRDNSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromo-substituted methoxyphenoxy group and a hydrazide linkage, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the 2-(4-bromo-2-methoxyphenoxy) intermediate.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

    Reduction: Reduction reactions may target the hydrazide linkage, potentially converting it to an amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or hydrazines are typical products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydrazide linkage and the phenolic groups may play a role in its binding affinity and activity. Pathways involved could include inhibition of oxidative stress or modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide linkage and phenolic groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H31BrN2O4

Molecular Weight

491.4 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H31BrN2O4/c1-23(2,3)17-10-15(11-18(22(17)29)24(4,5)6)13-26-27-21(28)14-31-19-9-8-16(25)12-20(19)30-7/h8-13,29H,14H2,1-7H3,(H,27,28)/b26-13+

InChI Key

WFUDDADWSCHLLK-LGJNPRDNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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